molecular formula C18H19Cl2N3O B8435763 1-(tert-Butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

1-(tert-Butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B8435763
M. Wt: 364.3 g/mol
InChI Key: FTSHSJVGEQJSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C18H19Cl2N3O and its molecular weight is 364.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(tert-Butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Molecular Formula

C18H19Cl2N3O

Molecular Weight

364.3 g/mol

IUPAC Name

1-tert-butyl-3-[[5-chloro-3-(chloromethyl)pyridin-2-yl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C18H19Cl2N3O/c1-18(2,3)23-16-13(5-4-6-21-16)14(17(23)24)8-15-11(9-19)7-12(20)10-22-15/h4-7,10,14H,8-9H2,1-3H3

InChI Key

FTSHSJVGEQJSDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(C2=C1N=CC=C2)CC3=C(C=C(C=N3)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 56 (5.8 g, 16.8 mmol) in dichloromethane (30 mL) was added DMF (60 μL) and thionyl chloride (2.2 g) at 5° C. The mixture was stirred for 30 min at this temperature followed by addition of 5% aqueous NaCl (30 mL). The organic layer was separated and washed with 5% aqueous NaCl (30 mL). The solvent was removed and the residue was dissolved in heptane (20 mL). The solution was stirred for 30 min and the product was precipitated. The suspension was cooled to 0° C. and filtered to give 57 (5.8 g, 93%) as a solid:
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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